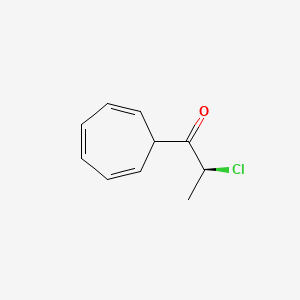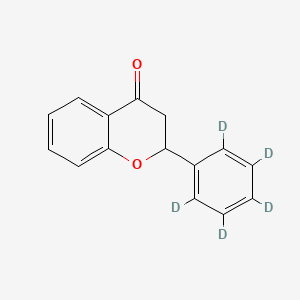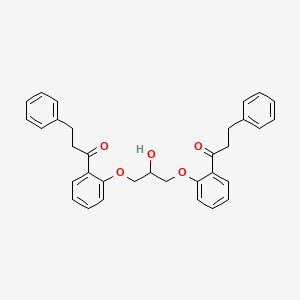
Sulindac Acyl-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulindac Acyl-β-D-Glucuronide is an endogenous metabolite of the non-steroidal anti-inflammatory drug Sulindac . It has a molecular formula of C26H25FO9S and a molecular weight of 532.53 .
Molecular Structure Analysis
The molecular structure of Sulindac Acyl-β-D-Glucuronide is complex and involves various interactions. A study has reported detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides . Differences in reactivity were observed for the individual transacylation steps between the compound series .Physical And Chemical Properties Analysis
Sulindac is a nonsteroidal anti-inflammatory drug with poor water solubility . This study presents a way to increase its dissolution rate while reducing the risk of gastrointestinal side effects .Applications De Recherche Scientifique
Kinetic Modelling and Structure-Property Relationships
Sulindac Acyl-β-D-Glucuronide is used in kinetic modelling of acyl glucuronide and glucoside reactivity. This helps in the development of structure-property relationships. The degradation rate of these metabolites via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Study of Toxicity Mechanisms
The formation of protein adducts in vivo and subsequent downstream effects have been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .
Comparative Analysis with Acyl Glucosides
Sulindac Acyl-β-D-Glucuronide is used in comparative studies with acyl glucosides. These studies help to understand the differences in reactivity observed between the two compound series .
Drug Discovery Applications
The models developed using Sulindac Acyl-β-D-Glucuronide may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .
Study of Covalent Adduct Formation
Sulindac Acyl-β-D-Glucuronide is used in the study of covalent adduct formation of nonsteroidal anti-inflammatory drugs (NSAIDs) with UDP-Glucuronosyltransferase. This helps in understanding the dysfunction of target proteins .
Quantitative Analysis of Covalent Adduct Formation
Sulindac Acyl-β-D-Glucuronide is used in quantitative analysis of the covalent adduct formation of NSAIDs with UDP-Glucuronosyltransferase. This helps in understanding the stereoselectivity observed upon covalent binding to UGT .
Safety And Hazards
Orientations Futures
The reactivity of the acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively on account of their potential hepatotoxicity . Detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulindac Acyl-β-D-Glucuronide involves the acylation of Sulindac with a suitable acylating agent followed by glucuronidation using a glucuronic acid derivative.", "Starting Materials": [ "Sulindac", "Acylating agent", "Glucuronic acid derivative", "Solvents", "Reagents" ], "Reaction": [ "Sulindac is acylated using an acylating agent in the presence of a suitable solvent and reagents to form the acylated Sulindac intermediate.", "The acylated Sulindac intermediate is then reacted with a glucuronic acid derivative in the presence of a suitable solvent and reagents to form Sulindac Acyl-β-D-Glucuronide.", "The product is purified and characterized using various analytical techniques such as NMR, IR, and MS." ] } | |
Numéro CAS |
60018-36-2 |
Nom du produit |
Sulindac Acyl-β-D-Glucuronide |
Formule moléculaire |
C26H25FO9S |
Poids moléculaire |
532.535 |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H25FO9S/c1-12-17(9-13-3-6-15(7-4-13)37(2)34)16-8-5-14(27)10-19(16)18(12)11-20(28)35-26-23(31)21(29)22(30)24(36-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+,37?/m0/s1 |
Clé InChI |
ZGOXLKUBXKIPQX-AEHOTZTESA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonymes |
(Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetate]β-D-Glucopyranuronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)
